molecular formula C13H9Cl2NO4 B14584753 5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol CAS No. 61354-39-0

5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol

Cat. No.: B14584753
CAS No.: 61354-39-0
M. Wt: 314.12 g/mol
InChI Key: UCJZJAROMMZLOT-UHFFFAOYSA-N
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Description

5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol is an organic compound characterized by its phenolic structure with nitro and dichloromethylphenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol typically involves the reaction of 2,4-dichloro-6-methylphenol with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloromethylphenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 5-(2,4-Dichloro-6-methylphenoxy)-2-aminophenol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylphenol: Shares the dichloromethylphenol structure but lacks the nitro group.

    2-Nitrophenol: Contains the nitro group but lacks the dichloromethylphenoxy substituent.

    5-(2,4-Dichloro-6-methylphenoxy)-2-aminophenol: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol is unique due to the presence of both nitro and dichloromethylphenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61354-39-0

Molecular Formula

C13H9Cl2NO4

Molecular Weight

314.12 g/mol

IUPAC Name

5-(2,4-dichloro-6-methylphenoxy)-2-nitrophenol

InChI

InChI=1S/C13H9Cl2NO4/c1-7-4-8(14)5-10(15)13(7)20-9-2-3-11(16(18)19)12(17)6-9/h2-6,17H,1H3

InChI Key

UCJZJAROMMZLOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl)Cl

Origin of Product

United States

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